molecular formula C6H8F2O B14898377 rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol

rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol

Cat. No.: B14898377
M. Wt: 134.12 g/mol
InChI Key: OGZZQJPRKPHCDB-UHNVWZDZSA-N
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Description

rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol: is a cyclopropane derivative characterized by the presence of two fluorine atoms and a vinyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a vinyl halide with a difluorocarbene source under controlled conditions to form the cyclopropane ring. Subsequent reduction and hydroxylation steps yield the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-((1R,3R)-2,2-Difluoro-3-vinylcyclopropyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The vinyl group may also participate in covalent bonding with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]methanol

InChI

InChI=1S/C6H8F2O/c1-2-4-5(3-9)6(4,7)8/h2,4-5,9H,1,3H2/t4-,5+/m1/s1

InChI Key

OGZZQJPRKPHCDB-UHNVWZDZSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H](C1(F)F)CO

Canonical SMILES

C=CC1C(C1(F)F)CO

Origin of Product

United States

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